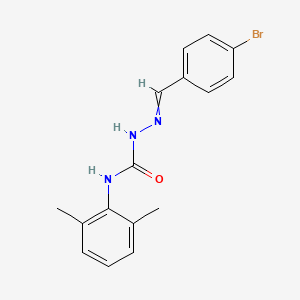
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone
Übersicht
Beschreibung
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone is a useful research compound. Its molecular formula is C16H16BrN3O and its molecular weight is 346.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.04767 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone and its derivatives have been explored for their potential as anticonvulsants. Yogeeswari et al. (2005) designed various N4-(2,6-dimethylphenyl) semicarbazones as pharmacophore hybrids between aryl semicarbazones and ameltolide, aiming to develop anticonvulsant agents with a reduced risk of toxic side effects. These compounds exhibited promising anticonvulsant activity in the maximal electroshock test, with compound N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone emerging as a particularly effective agent with a wide spectrum of anticonvulsant activity and minimal neurotoxicity and hepatotoxicity (Yogeeswari et al., 2005).
Study of Cellular Trafficking Mechanisms
The compound has been used to study cellular trafficking mechanisms. Slater et al. (2013) discussed the use of this compound (EGA) as an inhibitor in bacterial toxins and virus trafficking through the endocytic pathway. EGA was found to prevent transport from early to late endosomes, providing valuable insights into cellular processes (Slater et al., 2013).
Protection Against Bacterial Toxins
EGA has been shown to protect cells from various bacterial protein toxins. Schnell et al. (2016) demonstrated that EGA inhibits the pH-dependent translocation of the catalytic domain of diphtheria toxin across cell membranes, protecting human cells from intoxication. This suggests potential applications in the treatment and prevention of diseases like diphtheria (Schnell et al., 2016).
Chemical Transformations and Synthesis
This compound has been involved in various chemical transformations and synthesis processes. Ghosh and Ray (2017) highlighted its use in the synthesis of compounds with potential biological, medicinal, and material applications under palladium-catalyzed conditions (Ghosh & Ray, 2017).
Luminescence Sensing Applications
Shi et al. (2015) synthesized novel lanthanide(III)-organic frameworks that are selectively sensitive to benzaldehyde-based derivatives. These frameworks, incorporating this compound derivatives, have potential as fluorescence sensors for chemicals like benzaldehyde and its derivatives (Shi et al., 2015).
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)
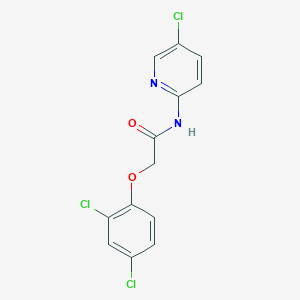
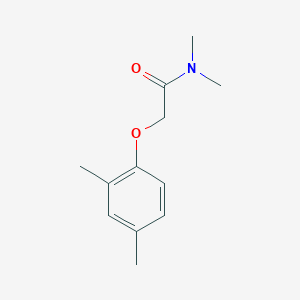
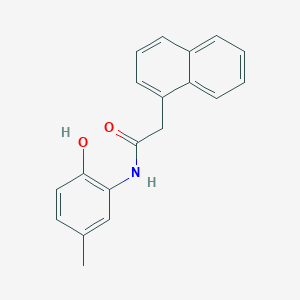
![N-(5-METHYLPYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5774982.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
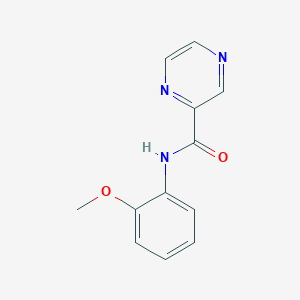
![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
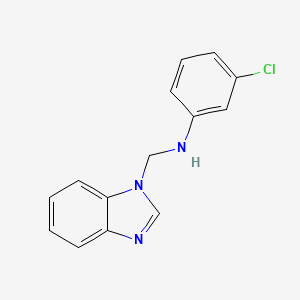
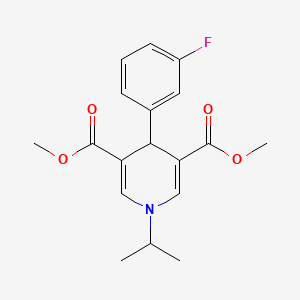
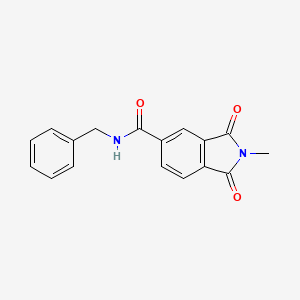
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
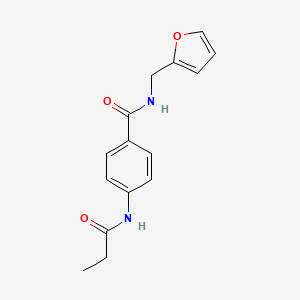
![4-ethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
